molecular formula C5H9NO4 B555582 3-Amino-4-methoxy-4-oxobutanoic acid CAS No. 65414-77-9

3-Amino-4-methoxy-4-oxobutanoic acid

Cat. No. B555582
CAS RN: 65414-77-9
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H9NO4 . It is a derivative of D-aspartic acid and a dicarboxylic acid monoester .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-methoxy-4-oxobutanoic acid consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-methoxy-4-oxobutanoic acid is 147.13 g/mol . It has a boiling point of 272.7°C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • Apoptosis Induction : 4-Methylthio-2-oxobutanoic acid, a closely related compound, is found to induce apoptosis in BAF3 murine lymphoid cells, suggesting its potential role in cancer research and treatment (Quash et al., 1995).

  • Molecular Structure Analysis : Studies on similar compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve molecular structure analysis, which is crucial in drug design and development (Raju et al., 2015).

  • Leukotriene D4 Antagonism and 5-Lipoxygenase Inhibition : Derivatives of oxobutanoic acid have been shown to inhibit 5-lipoxygenase and antagonize leukotriene D4, indicating potential in treating inflammatory diseases (Musser et al., 1987).

  • Pesticide Residue Analysis : Fenthion haptens derived from oxobutanoic acid have been used in ELISA for detecting pesticide residues, showing their utility in environmental and food safety testing (Zhang et al., 2008).

  • Computational Chemistry Applications : Computational studies, including molecular docking and vibrational analyses, of compounds like 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid derivatives are crucial for understanding chemical reactivity and biological activity (Vanasundari et al., 2018).

  • Medicinal Chemistry : Various derivatives of 4-oxobutanoic acid have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties (Sirajuddin et al., 2020).

  • Anti-Diabetic Agent Research : Succinamic acid derivatives, related to oxobutanoic acid, have been studied for their potential role in managing type-2 diabetes mellitus in experimental models (Khurana et al., 2018).

  • Phototrigger Applications : Modified versions of oxobutanoic acid have been explored as phototriggers for controlled release of bioactive molecules (Conrad et al., 2000).

Future Directions

Future research could focus on the synthesis and characterization of 3-Amino-4-methoxy-4-oxobutanoic acid and its derivatives, as well as their potential applications .

properties

IUPAC Name

3-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298001
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxy-4-oxobutanoic acid

CAS RN

65414-77-9
Record name 65414-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Rainoldi, G Lesma, C Picozzi, LL Presti, A Silvani - RSC advances, 2018 - pubs.rsc.org
… Finally, two enantiomerically pure β-amino acids, namely (S)-3-amino-3-phenylpropanoic acid and (S)-3-amino-4-methoxy-4-oxobutanoic acid (3b, c), were tested in the reaction. …
Number of citations: 21 pubs.rsc.org
E Bassini, S Gazzotti, F Sannio, L Lo Presti, J Sgrignani… - Antibiotics, 2020 - mdpi.com
… 3a as fixed components, β-alanine 7a, or alternatively, enantiomerically pure β-amino acids (S)-3-amino-3-phenylpropanoic acid 7b or (S)-3-amino-4-methoxy-4-oxobutanoic acid 7c, …
Number of citations: 12 www.mdpi.com
J Seitz, M Auth, T Prinz, M Hau, P Tzortzoglou… - 2023 - chemrxiv.org
Epigenetic modulators such as Lysine-specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs), are drug targets for cancer, neuropsychiatric disease or inflammation but …
Number of citations: 2 chemrxiv.org

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